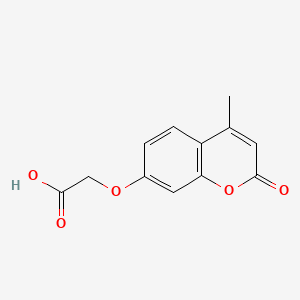

7-(Carboxymethoxy)-4-methylcoumarin

Vue d'ensemble

Description

7-(Carboxymethoxy)-4-methylcoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is characterized by the presence of a carboxymethoxy group at the 7th position and a methyl group at the 4th position on the coumarin backbone. It is known for its fluorescent properties, making it useful in various scientific applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Carboxymethoxy)-4-methylcoumarin typically involves the following steps:

Starting Material: The synthesis begins with 4-methylcoumarin.

Carboxymethoxylation: The introduction of the carboxymethoxy group can be achieved through a nucleophilic substitution reaction. This involves reacting 4-methylcoumarin with a suitable carboxymethylating agent, such as chloroacetic acid, in the presence of a base like sodium hydroxide.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions: 7-(Carboxymethoxy)-4-methylcoumarin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxymethoxy group to a hydroxymethyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxymethoxy group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

7-(Carboxymethoxy)-4-methylcoumarin exhibits significant fluorescence properties, making it an ideal candidate for various analytical techniques. The compound absorbs energy upon exposure to light and subsequently emits fluorescence, which is utilized in applications such as fluorescence microscopy and spectroscopy. Its specific substitution pattern on the coumarin backbone imparts distinct fluorescent characteristics compared to similar compounds, enhancing its utility in precise fluorescence applications.

Chemistry

- Fluorescent Probes : The compound is widely used as a fluorescent probe in chemical assays and analytical techniques. Its ability to emit light upon excitation allows for sensitive detection of various analytes.

Biology

- Imaging and Tracking : The fluorescence properties of this compound are leveraged for imaging and tracking biological processes, aiding in the study of cellular dynamics and interactions.

Medicine

- Diagnostic Tools : It is employed in the development of diagnostic tools that utilize its fluorescent properties to detect specific biomarkers.

- Therapeutic Agents : The compound has shown potential in therapeutic applications, particularly in anticancer research.

Industry

- Fluorescent Dyes and Pigments : this compound is utilized in the production of fluorescent dyes and pigments for various industrial applications, enhancing product visibility and quality.

Biological Activities

This compound has been investigated for multiple biological activities:

- Anticancer Activity : Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 2.66 μM to over 100 μM depending on the derivative. A notable study highlighted its antiproliferative activity against three cancer cell lines (A549, MCF-7, MDA-MB-231), showing enhanced activity under hypoxic conditions.

- Antimicrobial Properties : The compound has displayed antimicrobial activity against various pathogens, suggesting its potential as an antibacterial or antifungal agent.

- Anti-inflammatory Effects : Coumarin derivatives, including this compound, have been noted for their anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of this compound derivatives against multiple cancer cell lines. Results indicated significant antiproliferative activity with IC50 values lower than those of standard chemotherapeutics like cisplatin. Certain derivatives exhibited enhanced activity under hypoxic conditions compared to normoxic environments, highlighting their potential application in targeting tumor microenvironments.

Fluorescence Imaging Applications

The incorporation of this compound into polypseudorotaxane micelles has been explored for use as fluorescent probes in biological assays. These micelles demonstrated effective cellular uptake and targeted delivery of therapeutic agents, enhancing specificity and efficacy in vivo.

Mécanisme D'action

The mechanism by which 7-(Carboxymethoxy)-4-methylcoumarin exerts its effects is primarily through its interaction with light. Upon exposure to ultraviolet or visible light, the compound absorbs energy and emits fluorescence. This property is utilized in various applications, including fluorescence microscopy and spectroscopy. The molecular targets and pathways involved in its action depend on the specific application and context in which it is used.

Comparaison Avec Des Composés Similaires

- 7-(Carboxymethoxy)-6-hydroxyquinolin-1-ium-3-sulfonate

- 5-amino-7-(carboxymethoxy)-6-hydroxyquinolin-1-ium-3-sulfonate

- 7-(Carboxymethoxy)-5,6-dihydroxyquinolin-1-ium-3-sulfonate

Comparison: Compared to these similar compounds, 7-(Carboxymethoxy)-4-methylcoumarin is unique due to its specific substitution pattern on the coumarin backbone, which imparts distinct fluorescent properties. This makes it particularly useful in applications requiring precise fluorescence characteristics.

Activité Biologique

7-(Carboxymethoxy)-4-methylcoumarin (CMMC) is a coumarin derivative that has attracted attention due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and case studies highlighting its therapeutic potential.

Chemical Structure and Properties

CMMC possesses a unique structure characterized by the presence of a carboxymethoxy group at the 7-position and a methyl group at the 4-position of the coumarin ring. The molecular formula is , with a molecular weight of approximately 234.21 g/mol. This structural configuration contributes to its reactivity and biological properties, making it suitable for various applications, including drug development and fluorescence imaging.

The biological activity of CMMC is primarily attributed to its ability to interact with various biomolecules, influencing their functions. Key mechanisms include:

- Fluorescence Properties : CMMC exhibits strong fluorescence upon excitation, which is utilized in imaging and tracking biological processes.

- Enzyme Inhibition : Research suggests that CMMC can inhibit specific enzymes involved in metabolic pathways, potentially modulating their activity and offering therapeutic benefits.

- DNA Interaction : Studies indicate that CMMC can bind to DNA, affecting its integrity and potentially leading to DNA cleavage under certain conditions.

Biological Activities

CMMC has been studied for multiple biological activities, including:

- Anticancer Activity : CMMC and its derivatives have shown promising anticancer properties. For instance, compounds derived from CMMC exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). IC50 values ranged from 2.66 μM to over 100 μM depending on the specific derivative and experimental conditions .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several pathogens, suggesting its potential as an antibacterial or antifungal agent.

- Anti-inflammatory Effects : Coumarin derivatives, including CMMC, have been noted for their anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of CMMC derivatives against three cancer cell lines (A549, MCF-7, MDA-MB-231). The results indicated significant antiproliferative activity with IC50 values lower than those of standard chemotherapeutics like cisplatin. Notably, certain derivatives exhibited enhanced activity under hypoxic conditions compared to normoxic environments, highlighting their potential application in targeting tumor microenvironments .

Fluorescence Imaging Applications

CMMC has been incorporated into polypseudorotaxane micelles for use as fluorescent probes in biological assays. These micelles demonstrated effective cellular uptake and targeted delivery of therapeutic agents, enhancing the specificity and efficacy of treatments in vivo .

Synthesis Methods

Several synthetic routes have been developed for producing CMMC:

- Nucleophilic Substitution Reactions : This method allows for the introduction of various functional groups at specific positions on the coumarin backbone.

- Oxidation and Reduction Reactions : These reactions can modify functional groups within the compound to enhance its biological activity or alter its solubility properties .

Propriétés

IUPAC Name |

2-(4-methyl-2-oxochromen-7-yl)oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c1-7-4-12(15)17-10-5-8(2-3-9(7)10)16-6-11(13)14/h2-5H,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCOMUOACCXIKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20215033 | |

| Record name | Acetic acid, 2-((4-methyl- 2-oxo-2H-1-benzopyran-7-yl)oxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64700-15-8 | |

| Record name | Acetic acid, 2-((4-methyl- 2-oxo-2H-1-benzopyran-7-yl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064700158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-((4-methyl- 2-oxo-2H-1-benzopyran-7-yl)oxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(Carboxymethoxy)-4-methylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 7-(Carboxymethoxy)-4-methylcoumarin interact with biological systems, and what are the downstream effects?

A1: While specific downstream effects haven't been extensively detailed in the provided research, one study demonstrated that CMMC, gibberellic acid, and their europium complexes were tested for DNA cleavage properties using gel electrophoresis. [] This suggests that CMMC, particularly when complexed with metals, may interact with DNA and potentially impact its integrity. Further research is needed to fully elucidate the specific interactions and downstream consequences.

Q2: What are the structural characteristics of this compound?

A2: While the provided research doesn't explicitly state the molecular formula and weight, based on its name and structure, this compound can be deduced to have the molecular formula C12H10O5 and a molecular weight of 234.21 g/mol. The research does highlight the presence of specific functional groups within its structure, such as the carbonyl group in the coumarin ring and the carboxymethoxy group at the 7th position, which are likely key to its chemical reactivity and potential biological activities. [, ]

Q3: How is this compound used in computational chemistry and modeling?

A3: One study employed a "tandem" of four linear functions of topological graph-theoretical descriptors to create an antiviral activity model. [] This model successfully identified the anti-herpes activity of various known compounds, including CMMC. This highlights the potential of computational approaches for predicting the biological activity of CMMC and its derivatives.

Q4: Has research investigated the stability and formulation of this compound?

A4: While the provided research does not directly investigate the stability and formulation of CMMC, one study describes two efficient syntheses of a CMMC derivative, 3-chloro-7-[(chlorocarbonyl)methoxy]-4-methylcoumarin. [] This suggests that modifications to the CMMC structure are possible and may be explored to potentially improve stability or other relevant pharmaceutical properties.

Q5: What analytical methods and techniques are used to study this compound?

A5: Several analytical techniques have been employed to study CMMC and its interactions. Electroanalytical techniques, including cyclic voltammetry (CV) and differential pulse (DP), were used to confirm the formation of CMMC complexes with europium and DNA. [] Fluorescence spectroscopy was also employed to investigate the interaction of europium-CMMC complexes with 5'-GMP, providing insights into binding affinities and stoichiometries. [] Additionally, pH-potentiometric methods were utilized to study the formation of various binary and ternary complexes involving CMMC. [, ] These diverse techniques highlight the multi-faceted approach required to fully understand the chemical behavior and biological interactions of CMMC.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.